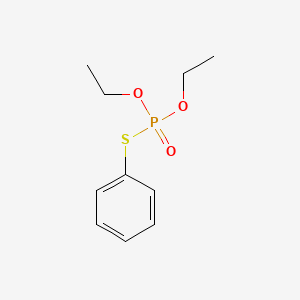

O,O-Diethyl S-phenyl phosphorothioate

Beschreibung

Overview of Organophosphorus Chemistry in Modern Science

Organophosphorus chemistry is a major field of organic chemistry focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.orgunacademy.com These compounds are integral to modern science, primarily recognized for their application in agriculture as pesticides, where they serve as alternatives to environmentally persistent chlorinated hydrocarbons. wikipedia.orgunacademy.com Beyond agriculture, their applications extend to industrial processes, as flame retardants and plasticizers, and in medicine. wikipedia.orgnih.gov The versatility of phosphorus, which can exist in various oxidation states (commonly P(V) and P(III)), allows for a vast array of chemical structures and reactivities. wikipedia.orgchemeurope.com The definition of organophosphorus compounds can be broad; in industrial and environmental contexts, it often includes any organic compound with a phosphorus atom, even without a direct phosphorus-carbon (P-C) bond. wikipedia.orgunacademy.com

Classification and Structural Diversity of Phosphorothioate (B77711) Esters

Phosphorothioate esters are derivatives of phosphate (B84403) esters where one of the oxygen atoms is replaced by a sulfur atom. This substitution can occur at a non-bridging (thiono) or bridging (thiolo) position, leading to structural isomers with distinct properties. The general structure is characterized by a central phosphorus atom bonded to sulfur, oxygen, and organic groups.

Phosphorothioates are part of the broader organophosphate class, which includes a wide range of structures such as phosphate esters (P=O), phosphonates, and their thio-analogues (P=S). wikipedia.org The key structural feature of a phosphorothioate is the P=S (thiono) or P-S-R (thiolo) linkage. O,O-Diethyl S-phenyl phosphorothioate is a thiolate, specifically a phosphorothiolate, as the sulfur atom bridges the phosphorus center and the phenyl group. This structural diversity is crucial as it significantly influences the compound's chemical stability, reactivity, and biological activity. nih.gov

Historical Context of this compound in Chemical Research

While the broad development of organophosphorus compounds as insecticides began in the mid-20th century with compounds like parathion (B1678463) and malathion, specific research on this compound and its analogues has been more recent. nih.gov Much of the research has focused on its role as a model compound for studying the reaction mechanisms of more complex organophosphorus agents, including nerve agents and pesticides. rsc.org Studies have investigated its hydrolysis, a key degradation pathway, and its interaction with enzymes like cholinesterase. rsc.orgnih.govacs.org Its structure serves as a useful scaffold for understanding how modifications to the alkyl and aryl groups affect biological efficacy and chemical stability.

Significance of Phosphorothioates in Various Scientific Disciplines

The significance of phosphorothioates spans multiple scientific fields. In medicinal chemistry and biotechnology, the phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone of a nucleotide is replaced by sulfur, is a cornerstone for developing oligonucleotide-based therapies. assaygenie.comyoutube.comsigmaaldrich.com This change confers resistance to enzymatic degradation by nucleases, enhancing the stability and bioavailability of antisense oligonucleotides, siRNAs, and aptamers used to treat genetic disorders, cancers, and cardiovascular diseases. assaygenie.comyoutube.comacs.org

In toxicology and environmental science, phosphorothioates are studied for their role as pesticides and their potential environmental impact. unacademy.comdocumentsdelivered.com Research focuses on their mechanisms of toxicity, primarily the inhibition of acetylcholinesterase, and their fate in the environment, including degradation pathways in soil and water. nih.govnih.gov The study of compounds like this compound contributes to the development of safer and more effective pest control agents and methods for environmental remediation. rsc.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940398 | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-58-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of O,o Diethyl S Phenyl Phosphorothioate

Advanced Synthetic Strategies for O,O-Diethyl S-phenyl Phosphorothioate (B77711)

The synthesis of O,O-Diethyl S-phenyl phosphorothioate has been approached through various innovative strategies, aiming to improve efficiency, selectivity, and environmental footprint. These methods range from eliminating catalysts and solvents to employing electrochemical means and controlling stereochemistry.

Metal- and Solvent-Free Synthesis Protocols

In a significant advancement towards green chemistry, a metal- and solvent-free protocol has been developed for the synthesis of phosphorothioates, including this compound. acs.orgresearchgate.net This method involves the direct reaction of a dialkylphosphite, such as diethyl phosphite (B83602), with a disulfide. acs.orgresearchgate.net The reaction can proceed by either stirring at room temperature for a few hours or by heating at 50 °C for a very short duration, often yielding nearly quantitative results. researchgate.net For this compound specifically, an oily liquid was obtained with a 63% yield under these conditions. acs.org The by-product, a thiol, can be efficiently recovered through simple water extraction, adding to the protocol's practicality. researchgate.net

Another effective metal-free approach involves the S-arylation of phosphorothioate diesters using diaryliodonium salts. cardiff.ac.ukresearchgate.net This method allows for the formation of a broad range of S-aryl phosphorothioates under simple conditions, typically by heating the reactants in a solvent like 1,4-dioxane. researchgate.net The reaction demonstrates high functional group tolerance and proceeds with complete retention of configuration at a stereogenic phosphorus center, making it valuable for producing P-chiral products. cardiff.ac.ukresearchgate.net

Furthermore, N-chlorosuccinimide (NCS) has been used to promote the coupling of thiols and phosphonates in a simple, one-pot reaction without the need for a base. researchgate.net This method is effective for both aryl and alkyl thiols, which couple smoothly with various phosphonates to give the corresponding phosphorothioates in good to excellent yields. researchgate.net

Electrochemical Synthesis Approaches and Mechanisms

Electrochemical synthesis offers a powerful and green alternative for constructing P-S bonds, often operating under mild conditions without the need for chemical oxidants. While specific literature detailing the direct electrochemical synthesis of this compound is not extensively documented, the principles can be inferred from related reactions.

A plausible mechanism for the electrochemical coupling of diethyl phosphite and thiophenol involves the anodic oxidation of the thiol to a thiyl radical or related electrophilic sulfur species, and the cathodic reduction of diethyl phosphite. The reduction of diethyl phosphite at the cathode can generate a nucleophilic phosphorus anion. cardiff.ac.uk This anion can then react with the electrophilic sulfur species formed at the anode to create the P-S bond.

For instance, the electrochemical synthesis of α-aminophosphonates involves the reduction of diethyl phosphite at a cathode to form an intermediate anion, which then acts as a nucleophile. cardiff.ac.uk Applying this concept, an electrochemical cell for this compound synthesis would likely involve:

Anode: Oxidation of thiophenol (PhSH) to an electrophilic intermediate.

Cathode: Reduction of diethyl phosphite ((EtO)₂P(O)H) to its corresponding nucleophilic anion ((EtO)₂P(O)⁻).

Coupling: The nucleophilic phosphorus species attacks the electrophilic sulfur species to form the this compound product.

This approach aligns with the broader field of electrochemical C-P and C-S bond formation and represents a promising avenue for the synthesis of this target molecule. cardiff.ac.ukorganic-chemistry.org

Stereoselective Synthesis of Chiral Phosphorothioate Analogues

Phosphorothioates like this compound possess a chiral phosphorus center when the two O-alkyl groups are different, or in more complex analogues. The stereocontrolled synthesis of these P-chiral compounds is crucial, particularly for applications in antisense oligonucleotide therapeutics where stereochemistry dictates biological activity. organic-chemistry.org

Several strategies have been developed to achieve stereoselectivity:

P(V)-Based Reagents: A significant breakthrough involves the use of novel P(V)-based chiral synthons. organic-chemistry.orgnih.gov These bench-stable reagents allow for programmable and diastereoselective phosphorus-sulfur bond formation under mild conditions, simplifying the preparation of P-chiral phosphorothioate linkages with excellent stereoselectivity. organic-chemistry.orgnih.gov

Oxazaphospholidine Approach: The use of chiral phosphoramidites with an oxazaphospholidine auxiliary is a well-established method for the stereodefined synthesis of PS linkages in oligonucleotides. pnas.org

H-Phosphonate Method: This classic approach can also be adapted for stereoselective synthesis, providing access to stereoregular oligonucleotide analogues with a predetermined sense of chirality at the phosphorus centers. pnas.orgresearchgate.net

Metal-Free S-Arylation: As mentioned previously, the direct S-arylation of P-chiral phosphorothioate diesters with diaryliodonium salts proceeds with full retention of stereochemistry at the phosphorus atom, providing a reliable method for accessing enantiopure S-aryl phosphorothioates. cardiff.ac.uk

These methods represent powerful tools for synthesizing chiral analogues of this compound, enabling detailed studies of stereochemistry-dependent properties and functions. organic-chemistry.orgpnas.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is key to maximizing yield and purity while minimizing reaction time and waste. For the synthesis of phosphorothioates, several parameters including solvent, catalyst, temperature, and reagent choice have been systematically studied.

In the metal- and solvent-free synthesis of S-phenyl diphenylphosphinothioate, a close analogue, a systematic solvent screen revealed that while solvents like toluene, methanol (B129727), and acetonitrile (B52724) gave moderate yields, water and DMF significantly improved the yield. acs.org Strikingly, eliminating the solvent entirely resulted in a near-quantitative conversion, highlighting a significant process optimization. acs.org

Table 1: Effect of Solvent on the Yield of S-phenyl diphenylphosphinothioate Data derived from a study on a closely related phosphinothioate synthesis. acs.org

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 75 |

| 2 | Methanol (MeOH) | 35 |

| 3 | Dichloromethane (DCM) | 41 |

| 4 | Acetonitrile (MeCN) | 65 |

| 5 | Water (H₂O) | 91 |

| 6 | Dimethylformamide (DMF) | 90 |

| 7 | Solvent-Free | 98 |

In another optimization study involving the coupling of thiophenol and diphenyl phosphonate (B1237965), different activating agents were compared. N-chlorosuccinimide (NCS) was found to be superior to N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), providing the highest yield of the desired S-aryl phosphorothioate. researchgate.net

Table 2: Optimization of Activating Agent for S-Aryl Phosphorothioate Synthesis Data from a study on the coupling of thiophenol and diphenyl phosphonate. researchgate.net

| Entry | Reagent | Yield (%) |

| 1 | N-Iodosuccinimide (NIS) | Trace |

| 2 | N-Bromosuccinimide (NBS) | 65 |

| 3 | N-Chlorosuccinimide (NCS) | 82 |

These examples underscore the importance of empirical optimization of reaction parameters to achieve efficient and high-yielding laboratory syntheses of this compound and its analogues.

Precursor Compounds and Reagents in Phosphorothioate Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of the target compound. Diethyl phosphite stands out as a critical and versatile starting material for building the phosphorothioate core.

Utilization of Diethyl Phosphite

Diethyl phosphite, (C₂H₅O)₂P(O)H, is a common and highly versatile organophosphorus reagent. acs.org Although named a "phosphite," it exists predominantly in its phosphonate tautomeric form with a tetrahedral phosphorus atom and a reactive P-H bond. acs.org This reactivity is harnessed in numerous synthetic transformations.

In the context of this compound synthesis, diethyl phosphite serves as the primary source of the diethyl phosphoryl moiety. Its P-H bond can be activated to form a nucleophilic phosphorus species. For example:

In metal- and solvent-free protocols, diethyl phosphite acts as a nucleophile that attacks a disulfide (like diphenyl disulfide), which is either used directly or formed in situ from a thiol. acs.orgresearchgate.net

In N-chlorosuccinimide-promoted reactions, diethyl phosphite couples with a sulfenyl chloride intermediate that is generated from the reaction of a thiol with NCS. researchgate.net

In electrochemical methods, diethyl phosphite can be reduced at the cathode to form the (EtO)₂P(O)⁻ anion, a potent nucleophile for P-S bond formation. cardiff.ac.uk

The accessibility and reactivity of diethyl phosphite make it an indispensable precursor in the modern synthesis of this compound and a vast array of other organophosphorus compounds. acs.org

Role of Diphenyl Disulfide in Thioetherification

Diphenyl disulfide, with the chemical formula (C₆H₅S)₂, serves as a source of the phenylthio (PhS) group in various organic reactions. wikipedia.org In the context of phosphorothioate synthesis, it is primarily used in a process known as sulfurization. While direct reaction with a phosphite triester is a common method for creating phosphorothioates, diphenyl disulfide's role is more prominently featured in the synthesis of related compounds where a phenylthio group is added to a carbon atom adjacent to a carbonyl group. wikipedia.org However, analogous disulfide compounds like phenylacetyl disulfide (PADS) are widely employed for the efficient sulfurization of phosphite intermediates to form phosphorothioates. nih.govnih.govcapes.gov.br The reaction mechanism involves the nucleophilic attack of the phosphorus(III) center on one of the sulfur atoms of the disulfide, leading to the formation of the P=S bond and displacement of a thiolate anion. PADS, for instance, is recognized for its high sulfurization efficiency, often exceeding 99%. nih.govcapes.gov.br Other disulfide-based sulfurizing agents include diethyldithiocarbonate disulfide (DDD). nih.gov

O,O-Diethyl Phosphoro-chloridothioate as a Key Intermediate

O,O-Diethyl phosphoro-chloridothioate is a critical intermediate in the production of many organophosphorus pesticides and industrial chemicals. nih.gov This compound, which features a chlorine atom attached to the phosphorus, is an electrophilic species ripe for nucleophilic substitution. Its synthesis can be achieved by reacting phosphorus pentasulfide with ethanol, followed by chlorination. nih.govgoogle.com

In the synthesis of this compound, O,O-diethyl phosphoro-chloridothioate serves as the phosphorus backbone. The pivotal reaction is its condensation with a nucleophilic sulfur source, typically sodium thiophenolate (NaSPh), which is formed by deprotonating thiophenol. The thiophenolate anion attacks the electrophilic phosphorus center, displacing the chloride ion to form the desired S-phenyl bond and yielding this compound. This reaction is a standard and effective method for creating the P-S-Aryl linkage.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms, the influence of catalysts, and the application of sustainable practices provides a deeper insight into the synthesis of this compound.

Proposed Reaction Mechanisms for Organophosphorus Compound Synthesis

The formation of this compound via the reaction of O,O-diethyl phosphoro-chloridothioate and a thiophenolate proceeds through a nucleophilic substitution mechanism. The thiophenolate anion acts as the nucleophile, attacking the electron-deficient phosphorus atom. This attack results in a transient trigonal bipyramidal intermediate or transition state. Subsequently, the chloride ion, being a good leaving group, is expelled, leading to the final product with a newly formed P-S bond.

In enzymatic contexts, related reactions have been shown to proceed with an inversion of configuration at the phosphorus center, suggesting a single, in-line displacement mechanism where the nucleophile attacks the phosphorus center directly. nih.gov For syntheses involving the sulfurization of a phosphite triester with a disulfide reagent, the mechanism involves the nucleophilic P(III) center attacking the S-S bond. This leads to a phosphonium (B103445) intermediate which then collapses to the stable P(V) phosphorothioate.

Influence of Catalysts on Reaction Kinetics and Selectivity

Catalysts play a significant role in the synthesis of organophosphorus compounds, enhancing reaction rates and, in some cases, controlling stereoselectivity.

Acid/Base Catalysis: In reactions involving disulfide reagents like PADS, a base such as 3-picoline is often used. The base catalyzes the degradation of PADS to generate the active sulfur-transfer species, which are polysulfides. rsc.org This process typically involves an initial "aging" period where the catalyst and reagent are mixed to form the active sulfurizing agent before the phosphite is introduced. rsc.org

Metal Ion Catalysis: Lanthanide ions, such as La³⁺, have been shown to dramatically accelerate the methanolysis (cleavage by methanol) of this compound by millions-fold. rsc.org The catalytically active species are proposed to be dimeric lanthanum complexes with methoxide (B1231860), which facilitate the attack on the phosphorus center. rsc.org While this study focuses on degradation, it highlights the potent effect of metal ions on reactions at the phosphorus center.

Chiral Catalysis: In asymmetric synthesis, chiral phosphoric acid (CPA) catalysts have been developed to control the stereochemistry at the phosphorus center during the formation of related dinucleotides. nih.gov These catalysts can act as both an acid and a nucleophilic catalyst, enabling access to specific diastereomers of the phosphorothioate product with high selectivity (e.g., 98:2 dr). nih.gov

The table below summarizes the effect of different catalytic systems on related phosphorothioate syntheses.

| Catalyst System | Reactants | Product Type | Key Finding |

| 3-Picoline | Phosphite Intermediate + PADS | Phosphorothioate | Catalyzes formation of active polysulfide sulfurizing agent. rsc.org |

| La(OTf)₃ / NaOCH₃ | This compound + Methanol | Diethyl methyl phosphate (B84403) | 9.3 x 10⁶-fold acceleration of methanolysis compared to uncatalyzed reaction. rsc.org |

| Chiral Phosphoric Acid (CPA) | Phosphoramidite + Nucleophile + PADS | Chiral Phosphorothioate | Achieves high diastereoselectivity (e.g., 98:2 dr) in product formation. nih.gov |

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of organophosphorus synthesis, several strategies align with these principles.

Catalytic Reagents: The use of catalysts, as discussed in the previous section, is a core principle of green chemistry. Catalysts allow reactions to proceed more quickly and under milder conditions, reducing energy consumption. Furthermore, developing highly efficient sulfurizing agents like diethyldithiocarbonate disulfide (DDD), which is noted as being inexpensive and easily prepared, contributes to a more sustainable process compared to potentially more complex or hazardous reagents. nih.gov A patented "green synthesis process" for O,O-diethyl phosphoro-chloridothioate has been developed, highlighting the industrial move towards more environmentally friendly production. google.com

The following table compares a traditional approach with a greener alternative for a related synthetic step.

| Feature | Traditional Method (Thiol Oxidation) | Greener Method (Thiol Oxidation) |

| Solvent | Standard organic solvents | Trifluoroethanol orgsyn.org |

| Reagents | Metal catalysts or halogenated reagents orgsyn.org | Hydrogen Peroxide orgsyn.org |

| Outcome | Potential for side-products and over-oxidation orgsyn.org | High yields, high selectivity, mild conditions orgsyn.org |

| Waste | Generation of metallic or halogenated waste | Water is the primary byproduct |

Chemical Reactivity and Degradation Mechanisms of O,o Diethyl S Phenyl Phosphorothioate

Hydrolytic Degradation of O,O-Diethyl S-phenyl Phosphorothioate (B77711)

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for organophosphorus compounds. The stability of O,O-Diethyl S-phenyl phosphorothioate in aqueous environments is dependent on factors such as pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters is a well-documented process. Generally, the reaction involves a nucleophilic attack on the phosphorus atom. nih.gov For dialkyl phosphonates, studies have shown that the rate of acid-catalyzed hydrolysis can be influenced by the nature of the alkyl groups. nih.gov For instance, isopropyl derivatives have been observed to hydrolyze faster than their corresponding methyl esters under acidic catalysis. nih.gov While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided search results, the general principles of P-O bond cleavage under acidic conditions would apply. nih.gov Degradation of phosphorothioate oligonucleotides can be initiated under acidic conditions, leading to impurities that require analytical characterization. nih.gov

Base-Catalyzed Hydrolysis

In alkaline (basic) conditions, the hydrolysis of organophosphorus esters is typically more rapid. nih.gov The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center. nih.gov Steric hindrance around the phosphorus atom plays a significant role in the rate of alkaline hydrolysis; increased steric bulk tends to decrease the reaction rate significantly. nih.gov In the case of O,S-diethyl phenylphosphonothioate, a related compound, hydrolysis in a sodium hydroxide solution results in products from both P-S and P-O bond cleavage, with P-S cleavage being the major pathway. acs.org For triesters like this compound, substitution of a non-bridging oxygen with sulfur (as in a phosphorothioate) generally slows the rate of hydrolysis compared to the corresponding phosphate (B84403) ester. nih.govsci-hub.ru

Metal-Ion Catalysis in Hydrolysis

Divalent and trivalent metal ions can act as catalysts in the hydrolysis of organophosphorus esters by coordinating to the molecule and enhancing the electrophilicity of the phosphorus atom or by activating a nucleophile. frontiersin.orgcapes.gov.br

Lanthanum(III)-Catalyzed Methanolysis and Reaction Kinetics

Lanthanum(III) ions (La³⁺) have been shown to be exceptionally effective catalysts for the cleavage of phosphorothioates in methanol (B129727), a process known as methanolysis which serves as a model for hydrolysis. rsc.orgresearchgate.net The La³⁺-catalyzed methanolysis of this compound has been studied as a function of La³⁺ concentration and pH (expressed as sspH in methanol). rsc.orgresearchgate.net

Interactive Data Table: La³⁺-Catalyzed Methanolysis Acceleration

| Substrate | Catalyst System | Fold Acceleration (relative to background reaction) |

| This compound | 2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.1 | 9.3 x 10⁶ |

| O,O-Diethyl S-(p-nitrophenyl) phosphorothioate | 2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.1 | 9.7 x 10⁶ |

| Paraoxon (B1678428) (O,O-diethyl O-(p-nitrophenyl) phosphate) | 2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.1 | 2.2 x 10⁸ |

Comparison with Corresponding Phosphate Esters

When comparing the catalytic efficiency of La³⁺ on phosphorothioates versus their phosphate ester analogues, interesting differences emerge. The sulfur-for-oxygen substitution in the non-bridging position, which defines a phosphorothioate, slows the rate of hydrolysis for triesters. nih.govsci-hub.ru

In the context of La³⁺-catalyzed methanolysis, the catalysis for this compound is markedly better than for its corresponding phosphate ester, O,O-diethyl phenyl phosphate. rsc.orgresearchgate.net Conversely, for a related pair, paraoxon (a phosphate ester) experiences slightly better La³⁺ catalysis than O,O-diethyl S-(p-nitrophenyl) phosphorothioate. rsc.orgresearchgate.net This highlights that the effect of the sulfur substitution on catalytic enhancement is dependent on the specific structure of the substrate. rsc.orgresearchgate.net

Identification of Catalytic Species and Reaction Intermediates

As mentioned, the dominant catalytic species in the La³⁺-catalyzed methanolysis of this compound are identified as dimeric lanthanum-methoxide complexes. rsc.orgresearchgate.net A common proposed mechanism for the catalysis involves a Lewis acid interaction where one La³⁺ ion coordinates to the phosphoryl oxygen (P=O) unit of the phosphorothioate. rsc.orgresearchgate.net This coordination increases the electrophilic character of the phosphorus atom. Subsequently, a nucleophilic attack occurs from a methoxide (B1231860) ion associated with the second La³⁺ ion in the dimer (La³⁺-⁻OCH₃). rsc.orgresearchgate.net The exclusive phosphorus-containing product of this reaction is diethyl methyl phosphate, indicating cleavage of the P-S bond. rsc.orgresearchgate.net

Oxidative Transformation Pathways

The oxidative degradation of this compound is a critical pathway for its transformation, primarily involving the conversion of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. This process, known as oxidative desulfurization, significantly alters the chemical properties of the parent compound.

P=S to P=O Conversion Mechanisms

The conversion of the P=S bond to a P=O bond is a principal oxidative reaction for phosphorothioate compounds. This transformation is not only a result of incomplete sulfurization during synthesis but is also a major degradation pathway under oxidative stress. nih.govnih.gov The mechanism often proceeds through the formation of a more reactive intermediate.

Research involving the oxidation of this compound with m-chloroperbenzoic acid (MCPBA) has provided insight into this process. The reaction is believed to initially form a sulfoxide (B87167) intermediate (P(O)S-R). koreascience.kr This highly reactive species then undergoes further reaction, leading to the final P=O product. koreascience.kr Studies on other phosphorothioates have shown that reactive oxygen species (ROS), such as hydroxyl radicals (•OH) generated during various processes, can initiate this desulfurization, highlighting its environmental relevance. bldpharm.com

Influence of Oxidizing Agents on Degradation Products

The nature of the oxidizing agent present significantly influences the rate and outcome of the degradation of this compound. Different agents exhibit varying degrees of reactivity towards the phosphorothioate structure.

For instance, studies on phosphorothioate modifications in DNA have shown that hypochlorous acid (HOCl) is a potent oxidizing agent that leads to the rapid degradation and replacement of phosphorothioate linkages. researchgate.net In contrast, hydrogen peroxide (H₂O₂) was found to have no significant effect on the turnover rate under similar conditions, indicating a lower reactivity with the P=S bond. researchgate.net In synthetic chemistry, m-chloroperbenzoic acid (MCPBA) is an effective oxidant used to convert this compound to its corresponding phosphate product, proceeding through the proposed sulfoxide intermediate. koreascience.kr The specific degradation products are often the oxon analogue (O,O-diethyl S-phenyl phosphate) and subsequent hydrolysis products.

Table 1: Effect of Various Oxidizing Agents on Phosphorothioate Degradation

| Oxidizing Agent | Observation | Reference |

|---|---|---|

| Hypochlorous Acid (HOCl) | Significantly increases the degradation and turnover of phosphorothioates. | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Does not significantly affect the turnover rate of phosphorothioates. | researchgate.net |

| m-Chloroperbenzoic Acid (MCPBA) | Effectively oxidizes this compound to its P=O analogue. | koreascience.kr |

Photolytic Degradation Processes

Photolysis, or degradation induced by light, represents another major pathway for the environmental transformation of this compound. This can occur through direct absorption of light or be mediated by a photocatalyst.

Direct Photolysis in Aqueous Suspensions

Direct photolysis happens when a chemical compound absorbs light energy, leading to its molecular transformation. nih.gov This process is a potential natural attenuation pathway for contaminants in aquatic environments that are capable of absorbing sunlight. nih.gov For organophosphorus pesticides, direct photolysis can contribute to degradation, but it is often found to be less efficient than photocatalytic processes. scielo.br The rate and extent of direct photolysis are dependent on the compound's ability to absorb photons at relevant environmental wavelengths and the quantum yield of the subsequent reaction.

Photocatalytic Degradation with Titanium Dioxide

Heterogeneous photocatalysis using semiconductor particles like titanium dioxide (TiO₂) is a highly effective method for degrading organophosphorus pesticides. tandfonline.comsci-hub.se The process is initiated when TiO₂ absorbs UV radiation, generating an electron-hole pair. psu.edu The highly oxidizing valence band hole and the reactive oxygen species (primarily hydroxyl radicals, •OH) formed from the interaction of these pairs with water and oxygen are responsible for the degradation of the pollutant. psu.edu

For organothiophosphate pesticides, studies suggest that the initial oxidative attack by hydroxyl radicals often occurs at the P=S bond, resulting in the formation of the corresponding oxon derivatives. psu.edu The degradation kinetics of many organophosphorus pesticides in TiO₂ systems have been shown to follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface. researchgate.net This method can achieve complete decomposition and mineralization of the pesticide molecules. researchgate.nettandfonline.com

Identification of Phototransformation Products

The degradation of this compound and related compounds through photolysis leads to a series of transformation products. In TiO₂-mediated photocatalysis, the primary transformation product is typically the oxon analogue, in this case, O,O-diethyl S-phenyl phosphate, formed via the oxidation of the P=S bond. psu.edu

Continued attack by hydroxyl radicals leads to the cleavage of the molecule. psu.edu This results in the formation of compounds such as phenols (or thiophenol from the S-phenyl group) and various alkyl phosphate esters. psu.edu Ultimately, under ideal photocatalytic conditions, the process leads to complete mineralization, where the organic structure is broken down into simple inorganic ions such as phosphate (PO₄³⁻), sulfate (B86663) (SO₄²⁻), carbon dioxide, and water. researchgate.nettandfonline.com Studies on the degradation of methyl parathion (B1678463), a related organothiophosphate, confirmed the formation of its oxon intermediate (methyl paraoxon) before eventual mineralization. scielo.br

Table 2: Identified and Proposed Phototransformation Products

| Degradation Stage | Product(s) | Mechanism/Pathway | Reference |

|---|---|---|---|

| Primary Transformation | O,O-diethyl S-phenyl phosphate (Oxon) | Oxidation of the P=S bond to P=O. | psu.edu |

| Intermediate Products | Thiophenol, Diethyl phosphate | Cleavage of the P-S-Ph and P-O-Et bonds. | psu.edu |

| Final Mineralization | Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), CO₂, H₂O | Complete breakdown of the organic structure. | researchgate.nettandfonline.com |

Other Degradation Routes and Environmental Relevance

The environmental fate and persistence of this compound are influenced by various degradation pathways beyond simple hydrolysis and photodegradation. These include thermal decomposition and molecular rearrangements, which can significantly alter the chemical nature and impact of the compound in the environment.

Thermal Decomposition Pathways

The thermal stability of this compound is a critical factor in its environmental persistence, particularly in scenarios involving high temperatures. Research into the thermal degradation of analogous O,O,S-trialkyl phosphorothioates has revealed a general decomposition pathway. This process is not a simple breakdown but rather a sequence of reactions initiated by isomerization.

Upon heating, O,O,O-trialkyl phosphorothioates, which are structurally related to the target compound, are known to first undergo thermal isomerization to the corresponding O,O,S-trialkyl phosphorothioates. rsc.org This is then followed by decomposition of the isomerized product. The primary decomposition products identified from this pathway are dialkyl sulfides. rsc.org While specific studies detailing the full range of decomposition products for this compound are not extensively available in the public domain, the established pathway for similar compounds suggests a predictable pattern.

The pyrolysis of related sulfur-containing organophosphorus compounds, such as S-alkyl-S-phenyl-N-p-tosylsulphimides, has been shown to be highly dependent on the solvent, indicating that the environmental matrix can significantly influence the decomposition products formed. rsc.org For instance, pyrolysis in methanol yielded methyl phenyl sulfide (B99878) and methyl phenyl sulfoxide, whereas in dimethylformamide (DMF) or benzene (B151609), N-methyltoluene-p-sulphonamide and diphenyl disulphide were the major products. rsc.org

Table 1: Potential Thermal Decomposition Products of this compound and Related Compounds

| Precursor Compound | Condition | Major Decomposition Products |

| O,O,O-Trialkyl phosphorothioates | Thermal | Dialkyl sulphides rsc.org |

| S-Methyl-S-phenyl-N-p-tosylsulphimide | Pyrolysis in methanol | Methyl phenyl sulfide, Methyl phenyl sulfoxide, Toluene-p-sulphonamide rsc.org |

| S-Methyl-S-phenyl-N-p-tosylsulphimide | Pyrolysis in DMF or benzene | N-methyltoluene-p-sulphonamide, Diphenyl disulphide rsc.org |

| S-Methyl-S-phenyl-N-p-tosylsulphimide | Pyrolysis in DMSO | Methyl phenyl disulphide rsc.org |

This table presents potential decomposition products based on studies of analogous compounds.

Rearrangement Reactions and Isomerization

A significant reaction pathway for this compound and related organophosphorus compounds is the thiono-thiolo rearrangement. This isomerization involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting the thione (P=S) form to the thiolate (P=O) form. In the case of a hypothetical O,O-diethyl O-phenyl phosphorothioate, this would involve the rearrangement to an O,S-diethyl O-phenyl phosphorothioate isomer. The reverse reaction, from thiolo to thiono, is also possible under certain conditions.

The mechanism of this rearrangement has been the subject of extensive study. It is understood that the isomerization can be thermally induced and is often catalyzed by the presence of impurities. The rate of this "thermal isomerization" has been observed to decrease significantly with increased purity of the compound and the solvent, suggesting that what is often considered spontaneous isomerization may be catalyzed by residual impurities.

Kinetic studies on the thiono-thiolo rearrangement of similar thiophosphates have provided evidence for the involvement of alkoxyphosphonium salt intermediates, particularly in acidic media. The stereochemistry of the reaction and the distribution of products are influenced by factors such as the nature of the alkyl and aryl groups and the polarity of the solvent, which affects the solvation of the leaving group. acs.org

Table 2: Factors Influencing Thiono-Thiolo Rearrangement

| Factor | Influence on Rearrangement |

| Temperature | Can induce thermal isomerization. |

| Purity | The presence of impurities can catalyze the reaction. |

| Solvent | The nature of the solvent can affect reaction rates and product distribution. acs.org |

| Acidity | Protic acids can promote the rearrangement through the formation of alkoxyphosphonium salt intermediates. |

This rearrangement is of considerable environmental and toxicological relevance as the thione and thiolate isomers can exhibit different biological activities and degradation profiles.

Environmental Fate and Biotransformation of O,o Diethyl S Phenyl Phosphorothioate

Biodegradation in Environmental Compartments

The breakdown of O,O-Diethyl S-phenyl phosphorothioate (B77711) in the environment is significantly influenced by microbial activity, particularly in soil and aquatic systems. The rate and pathway of degradation are dependent on the microbial populations present, as well as physical and chemical conditions of the environment.

Soil microorganisms play a crucial role in the detoxification and degradation of organophosphorus pesticides. nih.gov The principal reactions involved in the microbial degradation of these compounds include hydrolysis, oxidation, alkylation, and dealkylation. oup.com Hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered a primary and significant step in the detoxification process. oup.comnih.gov

While direct studies on the degradation of O,O-Diethyl S-phenyl phosphorothioate by Pseudomonas alcaligenes are not extensively documented, research on structurally similar organophosphorus compounds provides significant insights. For instance, Pseudomonas alcaligenes C1 has been shown to utilize fensulfothion (B1672535) (O,O-diethyl O-[4-(methylsulfinyl)phenyl]phosphorothioate) as a source of carbon. nih.gov This bacterial strain is capable of degrading fensulfothion into p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid, suggesting that an initial hydrolysis of the phosphate (B84403) ester bond is a key step in the metabolic pathway. nih.gov Given the structural similarities, it is plausible that Pseudomonas alcaligenes and other related soil bacteria could employ similar enzymatic mechanisms, such as hydrolases, to initiate the degradation of this compound. nih.govnih.gov

The biodegradation of this compound is expected to proceed through the cleavage of its ester bonds. While specific studies identifying S-phenyl dihydrogen phosphorothioate and diphenyl disulfide as definitive microbial metabolites of this compound are limited, the formation of analogous products from other organophosphorothioates supports this proposed pathway. For example, the initial hydrolysis of the P-S-phenyl bond would yield diethyl phosphate and thiophenol. Thiophenol could then be further oxidized to form diphenyl disulfide. wikipedia.org The formation of O,O-diethyl-S-phenyl phosphorothioate itself has been observed in chemical reactions involving triethyl phosphite (B83602) and thiophenol, indicating the potential for this structural motif to be involved in environmental transformations. escholarship.org

Interactive Table: Potential Biodegradation Products of this compound in Soil

| Precursor Compound | Potential Biodegradation Product | Potential Formation Pathway |

| This compound | Diethyl phosphate | Hydrolysis of the P-S bond |

| This compound | Thiophenol | Hydrolysis of the P-S bond |

| Thiophenol | Diphenyl disulfide | Oxidative coupling |

| This compound | S-phenyl dihydrogen phosphorothioate | De-ethylation |

The persistence of organophosphorus pesticides in soil is highly variable and is influenced by factors such as soil type, organic matter content, pH, temperature, and moisture. europa.eu For instance, the half-life of a related compound, isoxathion, in non-flooded soil models was found to range from 15 to 40 days, with disappearance being much faster in flooded conditions. tandfonline.com Similarly, studies on glyphosate (B1671968) persistence have shown that its dissipation is significantly affected by temperature and soil moisture, with half-lives ranging from 1.5 to 53.5 days. nih.gov Abiotic degradation processes can play a role, but microbial activity is often the primary driver of dissipation under favorable conditions. nih.gov It is expected that the persistence of this compound would follow similar trends, with shorter half-lives in warm, moist, and microbially active soils.

Interactive Table: Factors Influencing the Persistence of Organophosphorus Pesticides in Soil

| Factor | Effect on Persistence | Reference |

| Soil Type | Influences adsorption and microbial community | tandfonline.com |

| Moisture | Higher moisture can accelerate degradation | tandfonline.comnih.gov |

| Temperature | Higher temperatures generally decrease persistence | europa.eunih.gov |

| Microbial Activity | Primary driver of biodegradation | nih.govnih.gov |

| pH | Affects chemical hydrolysis and microbial activity | oup.com |

Microbial Metabolism in Soil Systems

Metabolic Pathways in Biological Systems

In biological systems, such as mammals, organophosphorus compounds undergo metabolic transformations primarily in the liver. A key metabolic pathway for phosphorothionates is oxidative desulfuration, a reaction catalyzed by microsomal enzymes like cytochrome P-450. nih.gov This process involves the conversion of the P=S (thiono) group to a P=O (oxon) group. The resulting oxon is often a more potent inhibitor of acetylcholinesterase.

A study on the hepatotoxicity of the closely related compound O,O-diethyl, O-phenyl phosphorothionate in rats indicated that its toxicity is linked to this oxidative desulfuration process in liver microsomes. nih.gov This suggests that a similar metabolic pathway is likely for this compound, where the sulfur atom is replaced by an oxygen atom, leading to the formation of its corresponding oxon analogue. This metabolic activation is a critical step in the bioactivity of many organophosphorothioates.

In Vivo Metabolism Studies in Model Organisms

In vivo metabolic studies, primarily in mammalian models such as rats, are crucial for understanding the biotransformation of this compound. While direct and comprehensive metabolic data for this specific compound is limited, valuable insights can be drawn from research on structurally similar organophosphorus compounds, particularly other phosphorothioates. The liver is the principal site of metabolism for these compounds. nih.govnih.gov

The metabolism of phosphorothioates like this compound is predominantly characterized by two competing enzymatic processes: oxidative desulfuration and hydrolytic cleavage. Oxidative desulfuration, a bioactivation pathway, is primarily mediated by cytochrome P-450 (CYP) enzymes in the liver microsomes. nih.govnih.gov This process involves the conversion of the thiono (P=S) moiety to the corresponding oxon (P=O) analogue.

A study on the related compound O,O-diethyl, O-phenyl phosphorothionate (a structural isomer) in rats highlighted the significance of oxidative desulfuration in the liver, a process that can lead to the release of a reactive sulfur atom. nih.govnih.gov

A critical step in the in vivo metabolism of this compound is the formation of its oxygen analogue, O,O-Diethyl S-phenyl phosphate. This conversion is an oxidative process, replacing the sulfur atom with an oxygen atom. The resulting oxygen analogue is often a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. Research on similar phosphorothioates has shown that the oxygen analogs are generally more toxic than the parent sulfur-containing compounds. documentsdelivered.com

Detoxication of this compound and its metabolites primarily proceeds through hydrolysis and conjugation reactions. The main hydrolytic metabolites are diethyl phosphoric acid and thiophenol. These initial breakdown products can then undergo further metabolism. For instance, diethyl phosphoric acid is a common urinary metabolite for many organophosphate pesticides. nih.gov

Glutathione S-transferases (GSTs) also play a role in the detoxification of organophosphates by catalyzing the conjugation of the parent compound or its metabolites with glutathione. nih.gov This process increases water solubility and facilitates excretion from the body. The resulting conjugates are generally of low toxicity. nih.gov

The table below summarizes the key metabolic pathways and the resulting products based on established principles of organophosphate metabolism.

| Metabolic Pathway | Enzyme System | Key Metabolites | Significance |

| Oxidative Desulfuration | Cytochrome P-450 | O,O-Diethyl S-phenyl phosphate (Oxygen Analogue) | Bioactivation |

| Hydrolysis | Esterases (e.g., Paraoxonase) | Diethyl thiophosphoric acid, Phenol | Detoxification |

| Conjugation | Glutathione S-transferases | Glutathione conjugates | Detoxification & Excretion |

In Vitro Metabolism in Tissue Samples

In vitro studies using subcellular fractions from tissues, such as liver microsomes and cytosol, are instrumental in elucidating the specific enzymatic processes involved in the metabolism of xenobiotics. frontiersin.orgresearchgate.net For organophosphorus compounds, liver microsomes, which are rich in CYP enzymes, are particularly useful for studying oxidative metabolism. frontiersin.orgresearchgate.net

Incubation of this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would be expected to show the formation of its oxygen analogue, O,O-Diethyl S-phenyl phosphate. The rate of this conversion can provide an indication of the compound's potential for bioactivation. Similarly, in vitro assays with liver cytosol or purified esterases can be used to quantify the rate of hydrolytic detoxification. These in vitro systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism. frontiersin.org

Comparative Metabolism Across Species

The metabolism of organophosphorus compounds can vary significantly between different species, which can explain species-specific differences in toxicity. These variations often arise from differences in the activity and expression levels of metabolic enzymes such as cytochrome P-450s and esterases. nih.gov

For instance, the activity of A-esterases, which are crucial for the detoxification of many organophosphate oxons, can differ widely among mammals, including between rats and humans. nih.gov While specific comparative metabolism studies for this compound are not extensively documented, it is reasonable to infer that such differences would exist. A higher ratio of oxidative to hydrolytic metabolism in a particular species would generally result in greater susceptibility to toxicity. Understanding these inter-species variations is critical for extrapolating toxicity data from animal models to humans.

Sorption and Mobility in Environmental Matrices

The environmental behavior of this compound, including its potential for leaching into groundwater or accumulating in certain soil compartments, is largely determined by its sorption characteristics and mobility. Sorption, the process by which a chemical binds to soil particles, is a key factor influencing its concentration in the soil solution and, consequently, its transport and bioavailability.

The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to organic matter in the soil, leading to lower mobility. Conversely, a low Koc value suggests weaker binding and a greater potential for movement with soil water.

Adsorption to Soil Particles

As a degradation product of the fungicide edifenphos (B52163) (O-ethyl S,S-diphenyl phosphorodithiolate), the behavior of this compound in soil is linked to its parent compound. tandfonline.comnih.gov Studies on edifenphos and other related organophosphorus fungicides demonstrate that their mobility, and by extension the mobility of their metabolites, is significantly affected by soil composition. tandfonline.comnih.gov

Table 1: Factors Influencing the Adsorption of Organophosphate Pesticides in Soil

| Soil Property | Influence on Adsorption | Reference |

| Organic Matter | Generally increases adsorption for non-polar pesticides. mdpi.com | mdpi.com |

| Clay Content | Can be a significant factor in the adsorption of some organophosphates. tandfonline.com | tandfonline.com |

| Soil pH | Influences the rate of chemical degradation which can affect the amount of substance available for adsorption. | oregonstate.edu |

Vertical Movement in Soil Columns

The vertical movement of this compound through the soil profile is a direct consequence of its adsorption characteristics and the flow of water. Research on the mobility of related organophosphorus fungicides, such as edifenphos and Kitazin P, in soil columns has shown a clear dependence on soil type. tandfonline.comnih.gov

In these studies, the order of mobility was consistently found to be: sandy loam > alluvial clay loam > volcanic ash loam. tandfonline.comnih.gov This indicates that this compound, as a degradation product, would likely exhibit greater downward movement in soils with a coarser texture and lower organic matter and clay content, such as sandy loams. Conversely, its movement would be more restricted in fine-textured soils rich in clay and organic matter, like alluvial clay and volcanic ash loams. tandfonline.comnih.gov The stronger adsorption in these latter soil types reduces the concentration of the compound in the soil solution, thereby limiting its transport with infiltrating water.

Table 2: Relative Mobility of Related Organophosphorus Fungicides in Different Soil Types

| Soil Type | Relative Mobility | Reference |

| Sandy Loam | Higher | tandfonline.comnih.gov |

| Alluvial Clay Loam | Intermediate | tandfonline.comnih.gov |

| Volcanic Ash Loam | Lower | tandfonline.comnih.gov |

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is a critical environmental concern. This potential is a function of its persistence in the soil, its mobility, and the hydrogeological characteristics of the site. Highly soluble and mobile compounds that are persistent in the soil environment are more likely to be transported through the soil profile and eventually contaminate groundwater. mdpi.compesticidestewardship.org

While specific leaching studies for this compound are not detailed in the available literature, its formation as a metabolite of edifenphos provides a basis for assessing its potential behavior. tandfonline.comnih.gov The degradation of the parent compound can lead to the formation of more polar and water-soluble metabolites, which may have a higher leaching potential. oregonstate.edu

The environmental fate of pesticides is complex, with degradation, adsorption, and transport processes occurring simultaneously. mdpi.comoregonstate.edu The rate of degradation is influenced by factors such as soil pH and microbial activity. oregonstate.edu A longer persistence in the soil increases the timeframe over which leaching can occur. The mobility of this compound, as inferred from related compounds, is lower in soils with high clay and organic matter content, which would in turn reduce its leaching potential in such environments. tandfonline.comnih.gov

Table 3: Factors Affecting the Leaching Potential of Soil Contaminants

| Factor | Description | Reference |

| Persistence | The length of time a compound remains in the soil. Longer persistence increases the window for potential leaching. | mdpi.com |

| Mobility | The ease with which a compound moves through the soil. Higher mobility, influenced by low adsorption, increases leaching risk. | tandfonline.comnih.gov |

| Soil Type | Coarse-textured soils (e.g., sandy loam) allow for faster water and contaminant movement compared to fine-textured soils (e.g., clay loam). tandfonline.comnih.gov | tandfonline.comnih.gov |

| Water Solubility | Higher solubility in water can lead to greater concentrations in soil water and increased potential for leaching. pesticidestewardship.org | pesticidestewardship.org |

Biological Activity and Molecular Mechanisms of Action

Cholinesterase Inhibition Studies

O,O-Diethyl S-phenyl phosphorothioate (B77711) belongs to the organophosphate class of chemicals, which are widely recognized for their ability to inhibit cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for this class of compounds. The compound is utilized in research as a simulant for V-class nerve agents, indicating its recognized efficacy as a cholinesterase inhibitor nih.govacs.org.

The inhibition of AChE and BChE by organophosphorus compounds is a time- and concentration-dependent process. The potency of an inhibitor is typically quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the second-order rate constant (kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

The mechanism of action for O,O-Diethyl S-phenyl phosphorothioate as a cholinesterase inhibitor is consistent with that of other organophosphorus agents. This process involves the irreversible phosphorylation of a critical serine residue within the catalytic active site of the cholinesterase enzyme.

The key steps of this mechanism are:

Binding: The organophosphate molecule initially binds non-covalently to the active site of the enzyme.

Phosphorylation: The phosphorus atom of the compound undergoes a nucleophilic attack from the hydroxyl group of the active site serine residue.

Covalent Adduct Formation: This reaction results in the formation of a stable, covalent phosphoseryl-enzyme complex, while the leaving group (in this case, the thiophenol moiety) is displaced.

Enzyme Inactivation: The phosphorylated enzyme is rendered catalytically inactive, as the serine residue is no longer available to participate in the hydrolysis of its natural substrate, acetylcholine.

This covalent modification is termed "irreversible" because the phosphorylated enzyme is very slow to hydrolyze, leading to a long-lasting inhibition of the enzyme's function.

The inhibitory potency of organophosphorus compounds is governed by their chemical structure. The key structural features influencing the activity of compounds like this compound are:

The Leaving Group: The nature of the group attached to the phosphorus atom (the S-phenyl group) is a critical determinant of inhibitory activity. A good leaving group facilitates the phosphorylation of the enzyme's active site. The electronic properties of the phenyl ring can influence the susceptibility of the P-S bond to cleavage.

The Alkoxy Groups: The two ethoxy groups (O-diethyl) attached to the phosphorus atom also modulate the compound's reactivity and its steric and hydrophobic interactions with the enzyme's active site.

The Thiono vs. Oxon Form: Phosphorothioates (containing a P=S bond) are often less potent inhibitors than their corresponding oxon analogs (containing a P=O bond). In many cases, phosphorothioates require metabolic bioactivation in vivo to their more potent oxygen analogs to exert maximum toxicity.

Direct quantitative comparisons of the inhibitory potency (e.g., IC₅₀ values) of this compound with other common organophosphorus compounds like paraoxon (B1678428) or parathion (B1678463) are not extensively detailed in the available literature.

However, its use in military and materials science research as a simulant for the highly toxic V-series nerve agents, such as VX, provides a qualitative measure of its potency nih.govacs.org. V-agents are among the most powerful known cholinesterase inhibitors. The selection of this compound as a simulant implies that it shares key chemical properties and a significant level of reactivity relevant to this class of chemical warfare agents, marking it as a potent inhibitor. Studies focused on the catalytic degradation of this compound are performed to develop effective decontamination technologies nih.govchinesechemsoc.org.

Antimycobacterial Activity Research

The search for novel therapeutic agents against mycobacterial infections is an ongoing area of research, with various chemical scaffolds being investigated.

Despite research into the antimicrobial properties of some organophosphorus compounds, no scientific studies were identified that specifically evaluate the efficacy of this compound against Mycobacterium tuberculosis or other atypical mycobacteria. Therefore, its potential activity, including any minimum inhibitory concentration (MIC) values, against these pathogens remains undetermined. While some complex phosphorothioate derivatives have been synthesized and tested for such activity, data for the parent compound is not available.

Structure-Activity Relationships for Antimycobacterial Potency

The antimycobacterial potential of phosphorothioates is an emerging area of interest. While direct studies on the antimycobacterial activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights into the structure-activity relationships (SAR) governing their efficacy against Mycobacterium species.

A study on a series of O,O-diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates revealed that substitutions on the phenyl rings significantly influence their antimycobacterial activity. For instance, the presence of a 4-bromo and 3,4-dichloro substitution on the phenylcarbamoyl and phenyl rings, respectively, resulted in a compound with a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis H37Rv. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the aryl moieties in dictating the antimycobacterial potency.

Furthermore, research on other classes of antimycobacterial agents, such as N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, has also underscored the critical role of lipophilic substituents on phenyl rings in enhancing activity against M. tuberculosis. mdpi.com This principle likely extends to this compound, where modifications to the S-phenyl ring could modulate its antimycobacterial properties. The introduction of specific substituents could enhance the compound's ability to penetrate the mycobacterial cell wall or interact with specific molecular targets within the bacterium.

The following table summarizes the antimycobacterial activity of selected related phosphorothioate compounds:

| Compound | Substituents | Target Strain | MIC (µM) |

| O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate | 4-Br, 3,4-diCl | M. tuberculosis H37Rv | 4 |

| O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate | 5-Cl, 4-CF3 | Nontuberculous mycobacteria | 16 |

This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships.

Impact of Sulfur Incorporation on Activity

The incorporation of a sulfur atom, as seen in the phosphorothioate moiety of this compound, is a key structural feature that significantly influences its biological activity. The P-S-C linkage in S-aryl phosphorothiolates is crucial for their biological effects. The nature of the aryl group attached to the sulfur atom can modulate the electronic properties of the entire molecule, thereby affecting its reactivity and interaction with biological targets.

Interactions with Other Biological Targets

Beyond their primary mode of action in some applications (cholinesterase inhibition), organophosphorus compounds like this compound can interact with a variety of other biological targets, leading to a range of non-cholinergic effects.

Intoxication by organophosphates can involve processes that are independent of cholinesterase inhibition. These non-cholinergic mechanisms can include effects on cyclic nucleotide levels, peptidergic systems, various receptors, and hepatic metabolism. nih.gov While the specific non-cholinergic mechanisms of this compound are not fully elucidated, the broader class of organophosphorus compounds has been shown to induce toxicity through pathways that may not be directly linked to the accumulation of acetylcholine. These can include oxidative stress, neuroinflammation, and disruption of calcium homeostasis.

The liver is a primary site for the metabolism of organophosphorus compounds, and as such, it can be a target for their toxic effects. Studies on compounds structurally similar to this compound have demonstrated significant impacts on liver enzymes. For example, the parathion analog O,O-diethyl, O-phenyl phosphorothionate (SV1) has been shown to be hepatotoxic in rats, particularly after pretreatment with phenobarbitone. nih.govnih.gov

This hepatotoxicity is characterized by a marked decrease in hepatic microsomal cytochrome P-450 levels. nih.govnih.gov This effect is thought to be mediated by a reactive form of sulfur that is released during the oxidative desulfuration of the phosphorothionate in liver microsomes. This reactive sulfur can then covalently bind to cellular components, leading to liver cell injury. nih.gov

The following table summarizes the observed effects of a related phosphorothionate on liver parameters:

| Compound | Dose | Pre-treatment | Effect on Cytochrome P-450 |

| O,O-diethyl, O-phenyl phosphorothionate (SV1) | 400 mg/kg | Phenobarbitone | Marked depression |

This table presents data for a compound structurally related to this compound to illustrate potential effects on liver enzymes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of this compound is intrinsically linked to its chemical structure. SAR and QSAR studies are crucial tools for understanding how variations in the molecular structure can influence its efficacy and interactions with biological systems.

In the context of antimycobacterial activity, as discussed in section 5.2.2, substituents on the phenyl ring play a critical role. The introduction of halogens and other functional groups can significantly enhance the potency against M. tuberculosis. nih.gov QSAR studies on other classes of antimycobacterial compounds have also demonstrated that descriptors such as van der Waals volume, electron density, and electronegativity are pivotal in determining antituberculosis activity. mdpi.com These principles can be applied to guide the rational design of more potent analogs of this compound.

Correlations between Chemical Structure and Enzyme Binding Affinity

The binding affinity of this compound and its analogs to cholinesterases is significantly influenced by the nature of the substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications to the chemical structure can dramatically alter the inhibitory potency of these compounds against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of O,O-diethyl O-[2-(phenylcarbamoyl)phenyl] phosphorothioates, which are derivatives of the parent compound, have been synthesized and evaluated for their ability to inhibit AChE from electric eel and BChE from equine serum. The introduction of a phenylcarbamoyl moiety at the 2-position of the phenyl ring and further substitutions on this ring system provide insight into the electronic and steric requirements for effective enzyme binding. The inhibitory activities, expressed as IC50 values, for a selection of these compounds are presented below. All the tested compounds demonstrated higher inhibitory activity for AChE and comparable activity for BChE when compared to the standard rivastigmine. mdpi.com

The data indicates that the nature and position of substituents on the anilide ring of the salicylanilide (B1680751) diethyl thiophosphates play a crucial role in determining the inhibitory activity against both AChE and BChE. For instance, the presence of a 4-bromo and 3,4-dichloro substitution on the phenylcarbamoyl ring resulted in the most potent AChE inhibition among the tested compounds. mdpi.com

Inhibitory Activity of O,O-Diethyl O-[2-(phenylcarbamoyl)phenyl] Phosphorothioate Analogs

| Compound | Substituent (R) | AChE IC50 (µM) mdpi.com | BChE IC50 (µM) mdpi.com |

|---|---|---|---|

| 1 | H | 12.3 | 11.2 |

| 2 | 4-F | 14.9 | 13.9 |

| 3 | 4-Cl | 11.1 | 10.5 |

| 4 | 4-Br | 8.04 | 9.87 |

| 5 | 3,4-diCl | 9.12 | 8.99 |

Stereochemical Aspects of Activity

The presence of a chiral phosphorus center in many organophosphorus compounds, including analogs of this compound, means that stereoisomerism can play a critical role in their biological activity. The differential interaction of enantiomers with the active site of cholinesterases provides valuable information about the topography and binding pockets of these enzymes.

Studies on the chiral analog, O,S-diethylphenylphosphonothioate (DEPP), which differs by the placement of the sulfur atom and the nature of the groups attached to phosphorus, offer significant insights into the stereospecificity of cholinesterase inhibition. The (S)- and (R)-enantiomers of DEPP exhibit markedly different inhibitory profiles against various cholinesterases. nih.gov

The (S)p enantiomer of DEPP is a significantly more potent inhibitor of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) than the (R)p enantiomer. nih.gov In contrast, both enantiomers are poor inhibitors of eel acetylcholinesterase (eeAChE), suggesting differences in the active site architecture among these enzymes. nih.gov The stereospecificity ratio (S/R) for inhibition is moderate, around 20, for hAChE and eqBChE. nih.gov

Kinetic analysis of the inhibition of hAChE and eqBChE by the more active (S)p-DEPP enantiomer reveals that it acts as a slow-binding inhibitor. The inhibition follows a two-step mechanism, initially forming a reversible enzyme-inhibitor complex (characterized by the dissociation constant, KI) followed by an irreversible phosphorylation of the active site serine (characterized by the phosphorylation rate constant, k2). nih.gov

Inhibition and Kinetic Constants of DEPP Enantiomers against Cholinesterases

| Enzyme | Inhibitor | IC50 (µM) nih.gov | KI (µM) nih.gov | k2 (min-1) nih.gov |

|---|---|---|---|---|

| Human AChE | (S)p-DEPP | Low µM range | ~8 | ~0.10 |

| Equine BChE | (S)p-DEPP | Low µM range | ~8 | ~0.10 |

| Eel AChE | (S)p-DEPP | ~150 | Not Reported | Not Reported |

This stereoselectivity underscores the importance of the three-dimensional arrangement of the substituents around the phosphorus atom for optimal interaction with the enzyme's active site. The higher potency of the (S)p enantiomer suggests a specific orientation within the active site that facilitates the phosphorylation of the catalytic serine residue.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the primary approach for separating O,O-Diethyl S-phenyl phosphorothioate (B77711) from complex sample mixtures before its detection and quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like O,O-Diethyl S-phenyl phosphorothioate. The choice of detector is critical for achieving the necessary selectivity and sensitivity.

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds, making it exceptionally suitable for the analysis of this compound. In the FPD, the column effluent is burned in a hydrogen-rich flame. nih.gov Sulfur and phosphorus compounds produce chemiluminescent species that emit light at characteristic wavelengths (394 nm for sulfur and 526 nm for phosphorus). A photomultiplier tube detects this light, generating a signal proportional to the amount of the element present. nih.gov

A gas chromatographic method with a pulsed flame photometric detector (P-FPD) in the phosphorus mode is effective for analyzing numerous organophosphate pesticides and their metabolites. iaea.org This approach often involves sample extraction with acetone, followed by partitioning and solid-phase extraction (SPE) cleanup. iaea.org For the analysis of various organophosphate pesticides, a GC-FPD system can be equipped with a capillary column and a programmed temperature gradient to achieve optimal separation. nih.gov

Table 1: Example GC-FPD Parameters for Organophosphate Pesticide Analysis

| Parameter | Value |

| Column | Agilent HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov |

| Oven Program | 100°C, ramp 25°C/min to 180°C, ramp 4°C/min to 200°C, ramp 10°C/min to 250°C nih.gov |

| Injector Temp. | 250°C nih.gov |

| Detector Temp. | 250°C nih.gov |

| Carrier Gas | Helium nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), offers high sensitivity for nitrogen- and phosphorus-containing compounds. scioninstruments.com The detector operates by using a heated rubidium or cesium bead in a plasma. When nitrogen or phosphorus compounds pass over the bead's surface, a catalytic reaction occurs, producing thermionic electrons that are collected by an electrode, generating a signal. srigc.com This detector is highly selective because it gives a minimal response to hydrocarbons. srigc.com

A high-resolution gas chromatography method with NPD has been successfully developed for determining related organophosphorus compounds, such as O,S,S-trimethylphosphorodithioate, in biological samples like plasma and tissues. srigc.com This method involves extraction with an organic solvent (e.g., ethyl acetate) and analysis on a fused-silica capillary column with an internal standard for quantification. srigc.com The sensitivity of NPD allows for the measurement of analytes down to the nanogram level per sample. srigc.com

Table 2: Typical GC-NPD System Configuration for Organophosphorus Analysis

| Parameter | Value |

| Column | Carbowax 20M fused-silica capillary column srigc.com |

| Detector | Nitrogen-Phosphorus Detector (NPD) srigc.com |

| Sample Prep | Extraction with ethyl acetate (B1210297) srigc.com |

| Quantification | Internal Standard Method srigc.com |

| Hydrogen Flow | ~3 mL/min srigc.com |

| Air Flow | ~100 mL/min srigc.com |

| Detector Temp. | ~250°C srigc.com |

The choice of capillary column is a critical factor in gas chromatography, dictating the separation efficiency (resolution), analysis time, and inertness of the system. sigmaaldrich.com The selection is based on four main parameters: stationary phase, internal diameter (ID), film thickness, and length. sigmaaldrich.com

For organophosphorus pesticides, including phosphorothioates, columns with a range of polarities can be employed. drawellanalytical.comfujifilm.com

Non-polar columns , such as those with a 100% dimethylpolysiloxane or 5% phenyl-polysiloxane stationary phase, separate compounds primarily based on their boiling points. fujifilm.com

Mid- to high-polarity columns , such as those containing higher percentages of phenyl or cyanopropyl groups, or polyethylene (B3416737) glycol (PEG) phases (like Carbowax), provide different selectivity based on dipole moments and hydrogen bonding capabilities. drawellanalytical.comfujifilm.com These are often used for separating more polar compounds. drawellanalytical.com

The dimensions of the column also play a crucial role. A smaller internal diameter (e.g., 0.25 mm) provides higher resolution, while a thicker stationary phase film increases sample capacity and retention of volatile compounds. sigmaaldrich.com

Table 3: Guide to Capillary Column Selection Parameters

| Parameter | Effect on Analysis | Common Choice for Pesticides |

| Stationary Phase | Determines selectivity ("likes dissolves like"). sigmaaldrich.com | 5% Phenyl Polysilphenylene-siloxane (for general purpose), Polyethylene Glycol (for polar analytes). drawellanalytical.comfujifilm.com |

| Internal Diameter (ID) | Affects efficiency and sample capacity. Smaller ID = higher efficiency. sigmaaldrich.com | 0.25 mm (good balance of efficiency and capacity). sigmaaldrich.com |

| Film Thickness (df) | Impacts retention, capacity, and bleed. Thicker films increase retention. sigmaaldrich.com | 0.25 µm to 0.50 µm. sigmaaldrich.com |

| Length | Longer columns provide more resolution but increase analysis time. sigmaaldrich.com | 15 m to 30 m. restek.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection and identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the ion source of the mass spectrometer (commonly via electron ionization, EI), where it is fragmented into characteristic ions. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for identification. researchgate.net

The fragmentation pattern of O,O-diethyl O-aryl phosphorothionates, a class that includes the target compound, has been studied. Under chemical ionization (CI) conditions, the protonated molecules ([M+H]⁺) undergo collision-activated dissociation (CAD). The dominant fragments typically arise from the loss of one or two ethylene (B1197577) molecules ([M+H-C₂H₄]⁺ and [M+H-2C₂H₄]⁺). The presence of other specific ions can indicate rearrangements and provide structural confirmation.

Table 4: Reported Fragmentation Pathways for Related Phosphorothionates in MS/MS